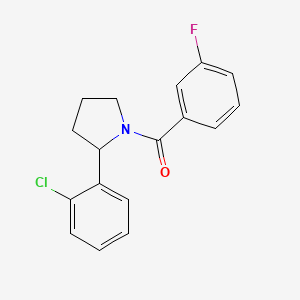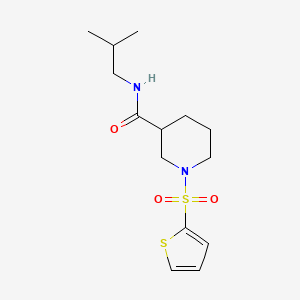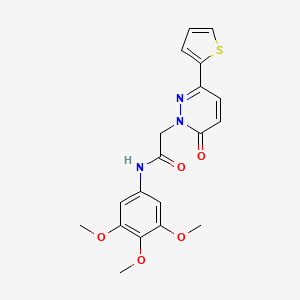
2-(2-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine
Descripción general
Descripción
2-(2-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine is a useful research compound. Its molecular formula is C17H15ClFNO and its molecular weight is 303.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.0826200 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent pH Sensor Development
One study focused on the design and synthesis of a heteroatom-containing organic fluorophore, demonstrating its utility as a fluorescent pH sensor due to its aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This research highlights the potential of similar compounds in developing novel sensors for pH and chemosensing applications in both liquid and solid states, emphasizing their significance in analytical chemistry and environmental monitoring (Yang et al., 2013).
Advanced Material Synthesis
Another study illustrated the synthesis, characterization, and reactivity of novel heterocycle-based molecules, showcasing their potential in non-linear optics through hyperpolarizability calculations and stability assessments. This research underlines the importance of such compounds in creating advanced materials with specific optical properties, contributing to the development of new technologies in photonics and electronics (Murthy et al., 2017).
Catalysis and Reaction Mechanisms
Further research demonstrated the microwave-assisted fluorination of acylpyrroles, leading to the synthesis of novel fluorinated compounds. This methodology offers a valuable tool in synthetic chemistry, enabling the efficient introduction of fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Troegel & Lindel, 2012).
High-Performance Polymers
Another application involves the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences. This study is significant for the development of materials with exceptional optical and thermomechanical properties, suitable for applications in aerospace, electronics, and optoelectronics (Tapaswi et al., 2015).
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-8-2-1-7-14(15)16-9-4-10-20(16)17(21)12-5-3-6-13(19)11-12/h1-3,5-8,11,16H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEOXUNIERIJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4503414.png)


![N-(3-methylbutyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4503433.png)
![6-benzyl-N-[2-(dimethylamino)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4503441.png)
![1-{3-METHYL-6-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4503445.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4503447.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4503462.png)
![ethyl 4-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B4503468.png)

